

Ledipasvir-d6 certificate of analysis and specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ledipasvir-d6*

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Technical Guide: Ledipasvir-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ledipasvir-d6**, a deuterated internal standard for the quantification of Ledipasvir. This document outlines typical specifications found in a Certificate of Analysis, detailed experimental protocols for its quantification, and an overview of Ledipasvir's mechanism of action.

Certificate of Analysis and Specifications

A Certificate of Analysis (CoA) for **Ledipasvir-d6** provides critical information regarding its identity, purity, and quality. The following tables summarize typical specifications for this material.

Table 1: General Properties

Parameter	Specification
Chemical Name	N-[(1S)-1-[[[(6S)-6-[5-[9,9-Difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic Acid Methyl Ester-d3
Molecular Formula	C ₄₉ H ₄₈ D ₆ F ₂ N ₈ O ₆
Molecular Weight	895.04 g/mol [1] [2]
CAS Number	2050041-12-6 [2]
Appearance	Beige solid powder [3]
Solubility	Soluble in DMSO [3]

Table 2: Quality Control Specifications

Test	Method	Specification
Purity	HPLC	>95% [1] or ≥99%
Isotopic Enrichment	Mass Spectrometry	>95% [1] or ≥99% deuterated forms (d1-d6) [4]
Identity	¹ H-NMR, Mass Spectrometry	Conforms to structure
Storage Conditions	-	Short term (weeks): 0 – 4 °C under dry condition. Long term (months): -20 °C under dry condition. [3]

Experimental Protocols

The quantification of Ledipasvir in various matrices is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography

(UPLC) coupled with tandem mass spectrometry (MS/MS). **Ledipasvir-d6** is an ideal internal standard for these assays due to its similar chemical properties and distinct mass.

Method for Quantification of Ledipasvir in Human Plasma by LC-MS/MS

This method provides a general framework for the analysis of Ledipasvir in a biological matrix.

2.1.1. Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of **Ledipasvir-d6** internal standard working solution (concentration will depend on the expected concentration of the analyte).
- Vortex the sample for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

2.1.2. Chromatographic Conditions

- Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.
- Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm \times 50 mm, 1.7 μ m) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:

- 0-0.5 min: 95% A, 5% B
- 0.5-2.0 min: Linear gradient to 5% A, 95% B
- 2.0-2.5 min: Hold at 5% A, 95% B
- 2.5-3.0 min: Return to 95% A, 5% B and re-equilibrate.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.

2.1.3. Mass Spectrometric Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ledipasvir: Precursor ion (Q1) m/z 889.4 -> Product ion (Q3) m/z 562.3
 - **Ledipasvir-d6**: Precursor ion (Q1) m/z 895.4 -> Product ion (Q3) m/z 568.3
- Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument used.

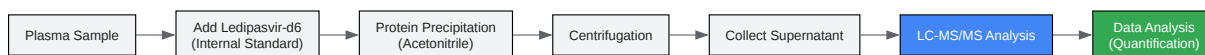
Mechanism of Action of Ledipasvir

Ledipasvir is a direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV).[5] Its primary mechanism of action is the inhibition of the HCV non-structural protein 5A (NS5A).[5][6] NS5A is a multifunctional protein that is essential for both viral RNA replication and the assembly of new virus particles (virions).[6][7]

Although the precise mechanism is not fully elucidated, it is understood that Ledipasvir binds directly to NS5A.[8] This binding is thought to prevent the hyperphosphorylation of NS5A, a process required for its proper function in the viral life cycle.[3] By inhibiting NS5A, Ledipasvir effectively disrupts the formation of the HCV replication complex and subsequent virion assembly, leading to a potent antiviral effect.[1][6]

Visualizations

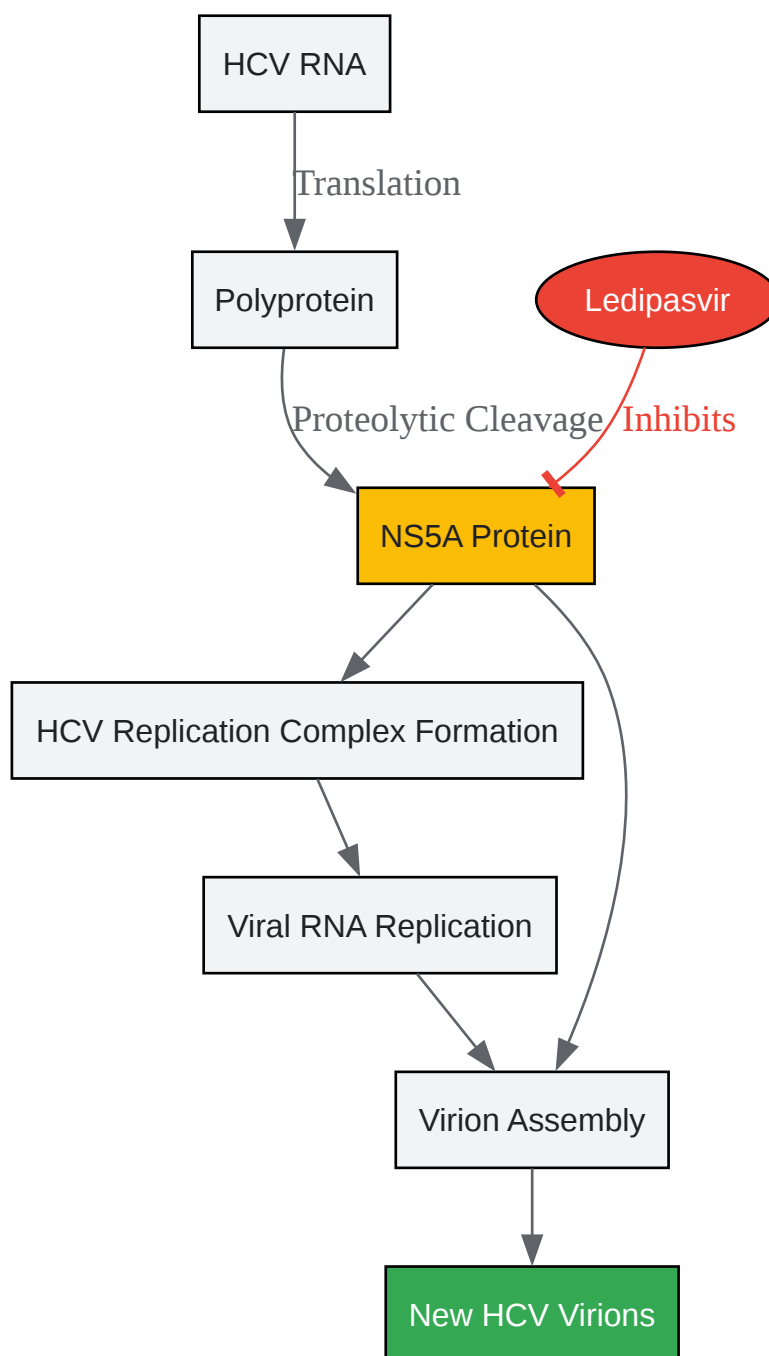
Experimental Workflow



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Caption: Workflow for the quantification of Ledipasvir in plasma.

Ledipasvir Mechanism of Action



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Caption: Inhibition of HCV replication by Ledipasvir via NS5A.

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